molecular formula C10H18FNO3 B3161219 tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 869527-46-8

tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3161219
CAS No.: 869527-46-8
M. Wt: 219.25
InChI Key: ROEMZCLHRRRKGF-JGVFFNPUSA-N
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Description

This compound is a fluorinated pyrrolidine derivative featuring a hydroxymethyl group at the C-2 position and a tert-butyl carbamate protecting group. Its stereochemistry (2R,4S) is critical for its physicochemical properties and biological interactions. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name

tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate starting materials followed by fluorination and functional group manipulations. A common route might include:

  • Starting from a protected pyrrolidine derivative.

  • Introduction of the hydroxymethyl group via a formylation reaction.

  • Stereoselective fluorination using a fluorinating agent such as diethylaminosulfur trifluoride.

  • Esterification with tert-butanol under acidic conditions.

Industrial Production Methods

In an industrial setting, this compound can be synthesized using scalable methods that focus on high yield and purity. This often involves optimization of reaction conditions, such as temperature, solvent choice, and reaction time, along with efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can convert the hydroxymethyl group to a carboxylic acid.

  • Reduction: : Possible reduction of the ester group to an alcohol.

  • Substitution: : The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Jones reagent or KMnO4.

  • Reducing agents: : LiAlH4 or NaBH4.

  • Nucleophilic substitution: : Reaction with nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of primary or secondary alcohols.

  • Substitution: : Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used extensively in:

  • Medicinal Chemistry: : As a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

  • Organic Synthesis: : As an intermediate in the synthesis of more complex molecules.

  • Biological Studies: : To explore interactions with biomolecules due to its unique stereochemistry and functional groups.

  • Industrial Applications: : In the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is largely determined by its interaction with biological macromolecules. The hydroxymethyl group and the fluorine atom are particularly important for molecular recognition and binding affinity.

  • Molecular Targets: : Enzymes or receptors that have binding sites complementary to the compound’s stereochemistry.

  • Pathways Involved: : May involve inhibition or activation of enzymatic activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Stereochemical Variants

Compound Name Configuration Molecular Formula Molecular Weight Key Differences References
Target Compound (2R,4S) C₁₀H₁₈FNO₃ 231.26* Reference standard for stereochemical and substituent effects.
tert-Butyl (2S,4S)-4-Fluoro-2-(3-Fluorophenyl)Pyrrolidine-1-Carboxylate (2S,4S) C₁₅H₁₉F₂NO₂ 283.31 Aryl substitution at C-2; distinct Rf (0.56 vs. 0.72 for diastereomers).
tert-Butyl (2S,4R)-4-Fluoro-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate (2S,4R) C₁₀H₁₈FNO₃ 231.26 Opposite configuration at C-4; altered hydrogen-bonding capacity.

Note: Stereoisomers exhibit divergent chromatographic behavior (e.g., Rf values) and biological activity due to spatial orientation .

Substituent Variations at C-4

Compound Name C-4 Substituent Molecular Formula Molecular Weight Key Properties References
Target Compound Fluoro C₁₀H₁₈FNO₃ 231.26 Enhanced electronegativity; improved metabolic stability.
tert-Butyl (2S,4S)-4-Hydroxy-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Hydroxy C₁₀H₁₉NO₄ 217.27 Reduced lipophilicity; prone to oxidation or conjugation.
tert-Butyl (2R,4S)-4-(Trifluoromethyl)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Trifluoromethyl C₁₁H₁₈F₃NO₃ 269.26 Increased steric bulk and lipophilicity (log P ~2.5); potential CNS penetration.
tert-Butyl (2R,4S)-4-Amino-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Hydrochloride Amino C₁₀H₂₁ClN₂O₃ 252.74 Basic amino group enhances solubility in acidic environments.

Key Observations :

  • Fluoro vs. Hydroxy : Fluorine’s electronegativity reduces basicity and increases stability compared to the hydroxyl analog, which may undergo rapid Phase II metabolism .
  • Trifluoromethyl: This group significantly elevates lipophilicity (molecular weight: 269.26 vs.

Substituent Variations at C-2

Compound Name C-2 Substituent Molecular Formula Molecular Weight Key Properties References
Target Compound Hydroxymethyl C₁₀H₁₈FNO₃ 231.26 Hydrogen-bond donor; moderate solubility in polar solvents.
tert-Butyl (2S,4S)-4-Fluoro-2-(Methanesulfonyloxymethyl)Pyrrolidine-1-Carboxylate Methanesulfonyloxy C₁₂H₂₀FNO₅S 278.23 Leaving group for nucleophilic substitution; synthetic intermediate.
tert-Butyl (2R,4S)-4-Fluoro-2-(Methoxymethyl)Pyrrolidine-1-Carboxylate Methoxymethyl C₁₁H₂₂N₂O₃ 230.30 Increased lipophilicity; reduced hydrogen-bonding capacity.

Key Observations :

  • Hydroxymethyl vs. Methoxymethyl : The methoxy group eliminates hydrogen-bond donation, favoring passive diffusion across membranes .
  • Methanesulfonyloxy : Acts as a leaving group, enabling further functionalization (e.g., Suzuki coupling) .

Biological Activity

tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound with significant biological activity, particularly as a beta-3 adrenergic receptor agonist. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 869527-46-8
  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.26 g/mol

The compound features a pyrrolidine ring substituted with a fluorine atom and a hydroxymethyl group, which are critical for its biological activity.

Research indicates that this compound acts primarily as a beta-3 adrenergic receptor agonist. This receptor subtype is involved in various physiological processes, including lipolysis and thermogenesis.

Pharmacological Effects

  • Weight Management : Due to its action on beta-3 receptors, this compound may aid in weight loss by enhancing energy expenditure and promoting fat oxidation.
  • Metabolic Regulation : It has potential applications in managing metabolic disorders by improving insulin sensitivity and glucose metabolism.
  • Cardiovascular Health : The activation of beta-3 adrenergic receptors can lead to vasodilation and improved cardiac function.

Research Findings

Several studies have explored the biological activity of similar compounds within the same class:

Study Findings
Demonstrated that hydroxymethyl pyrrolidines can effectively activate beta-3 adrenergic receptors, leading to increased lipolysis in adipose tissue.
Review of FDA-approved drugs containing trifluoromethyl groups highlighted enhanced potency in receptor binding due to structural modifications similar to those found in this compound.
Investigated the structure-activity relationship (SAR) of pyrrolidine derivatives, showing that fluorination significantly increases receptor affinity.

Case Studies

  • Obesity Treatment : A clinical trial involving beta-3 agonists showed promising results for weight loss and improved metabolic parameters among obese participants.
  • Diabetes Management : Research indicated that compounds similar to this compound significantly reduced blood glucose levels in diabetic animal models.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary data suggest moderate toxicity levels; however, detailed toxicological studies are necessary to establish safe dosage ranges for therapeutic use.

Q & A

Q. Example Protocol from Literature :

StepReagents/ConditionsYieldKey Observations
1DAST, DCM, −78°C → RT68%Stereospecific fluorination confirmed by 19F^{19}\text{F} NMR
2Boc anhydride, DMAP, THF85%Protection monitored by TLC (Rf = 0.5 in hexane/EtOAc 7:3)
3Paraformaldehyde, NaH, THF72%Diastereomeric purity verified via chiral HPLC

How is structural characterization performed for this compound?

Basic Research Question
Comprehensive characterization involves:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry (e.g., coupling constants JHFJ_{H-F} = 48 Hz for axial fluorine) and hydroxymethyl group integration .
  • HRMS : Exact mass validation (e.g., [M+H]+^+ calcd. 263.1264, found 263.1269) .
  • X-ray Crystallography : For absolute configuration confirmation (if crystalline derivatives are available) .

Critical Note : Spontaneous stereoisomerization in polar solvents (e.g., methanol) has been observed at the C-2 position, leading to 1:1 enantiomer mixtures. This requires immediate analysis post-synthesis to avoid data misinterpretation .

What challenges arise in maintaining stereochemical integrity during synthesis?

Advanced Research Question
The C-2 hydroxymethyl and C-4 fluoro groups create steric and electronic constraints, leading to:

  • Epimerization Risk : Basic conditions during hydroxymethylation or fluorination may invert stereochemistry. Use low-temperature, non-nucleophilic bases (e.g., NaH) to minimize racemization .
  • Solvent Effects : Protic solvents (e.g., MeOH) accelerate stereoisomerization. Replace with aprotic solvents (THF, DCM) for stability .

Case Study : In , dissolving the compound in methanol caused spontaneous C-2 epimerization, necessitating rapid freeze-drying for biological testing .

How does computational modeling aid in predicting the compound’s reactivity?

Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

  • Predict Fluorine’s Electronic Effects : Calculate charge distribution to explain regioselectivity in nucleophilic reactions .
  • Assess Conformational Flexibility : Model puckering of the pyrrolidine ring under different solvent conditions .

Example : QSPR (Quantitative Structure-Property Relationship) models from correlate logP values with membrane permeability, guiding drug design .

How are biological activities evaluated, and what contradictions exist in reported data?

Advanced Research Question

  • In Vitro Assays : Test against cancer cell lines (e.g., IC50_{50} values) using derivatives with modified acyl groups .
  • Contradictions : reports high anticancer activity, while similar analogs in show variability due to stereochemical instability. Resolution requires strict enantiomeric purity controls during bioassays .

Methodological Recommendation : Use enantiopure samples and stabilize compounds in non-polar solvents during testing.

What strategies optimize chromatographic separation of diastereomers?

Advanced Research Question

  • Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • HPLC-MS Coupling : Monitor real-time separation using MS detection to distinguish co-eluting isomers .

Data Conflict Example : reports baseline separation (R > 1.5), while notes overlapping peaks due to on-column isomerization—mitigated by reducing run time and temperature .

How is the compound’s stability assessed under varying pH conditions?

Advanced Research Question

  • Accelerated Degradation Studies : Incubate at pH 1–13 (37°C) and monitor via UPLC-MS.
    • Key Finding : Degradation occurs rapidly at pH > 10 via Boc-group hydrolysis, requiring pH 6–8 buffers for long-term storage .

What are the limitations of current synthetic methodologies?

Advanced Research Question

  • Low Yields in Fluorination : DAST-mediated fluorination often yields <70% due to side reactions. Alternatives like Deoxo-Fluor® improve efficiency but increase cost .
  • Scalability Issues : Multi-step protection/deprotection complicates scale-up. Continuous-flow microreactors are being explored for higher throughput .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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